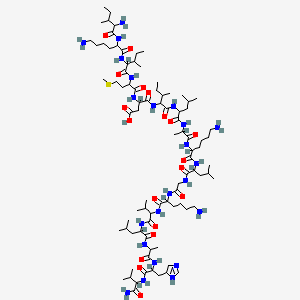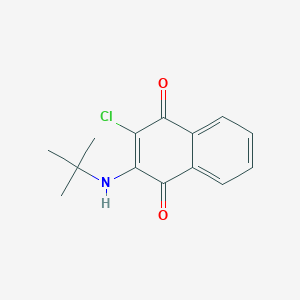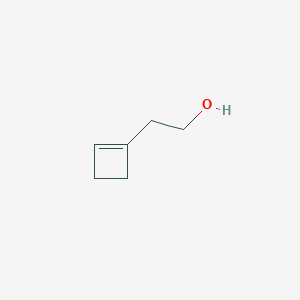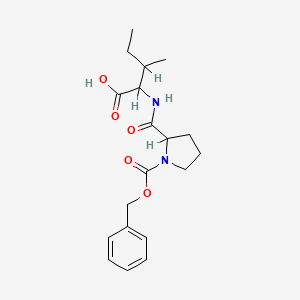
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the arabinofuranosyl moiety.
Glycosylation: The arabinofuranosyl moiety is then glycosylated with a purine base, specifically 9H-Purin-6-amine.
Amine Substitution: The hydroxyl group at the 3-position of the arabinofuranosyl moiety is substituted with a dibutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine nucleosides depending on the substituent introduced.
科学的研究の応用
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and substitution reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Medicine
Drug Development: Potential candidate for the development of antiviral and anticancer drugs.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside-based pharmaceuticals.
Biotechnology: Employed in the synthesis of modified nucleotides for biotechnological applications.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
- 9H-Purin-6-amine, 9-(3-deoxy-3-(methylamino)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(dimethylamino)-beta-D-arabinofuranosyl)
Uniqueness
- Substituent Group : The presence of the dibutylamino group at the 3-position of the arabinofuranosyl moiety distinguishes it from other similar compounds.
- Biological Activity : The unique substituent may confer distinct biological activities, making it a valuable compound for specific research applications.
特性
CAS番号 |
134934-89-7 |
|---|---|
分子式 |
C18H30N6O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(dibutylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H30N6O3/c1-3-5-7-23(8-6-4-2)14-12(9-25)27-18(15(14)26)24-11-22-13-16(19)20-10-21-17(13)24/h10-12,14-15,18,25-26H,3-9H2,1-2H3,(H2,19,20,21)/t12-,14-,15+,18-/m1/s1 |
InChIキー |
CMHXWLDHUXCSBM-LJGDNWOOSA-N |
異性体SMILES |
CCCCN(CCCC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
CCCCN(CCCC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


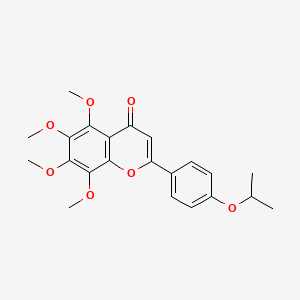
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
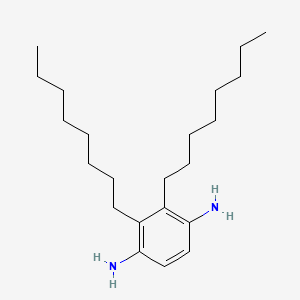
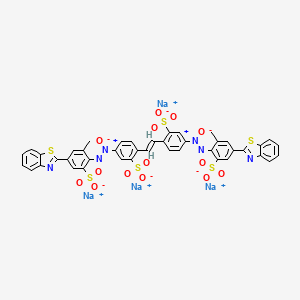
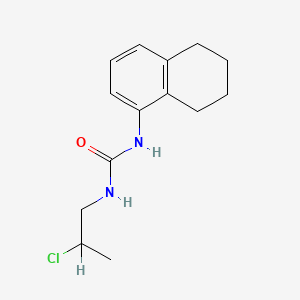
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

